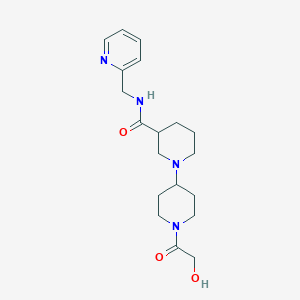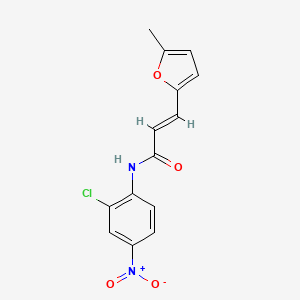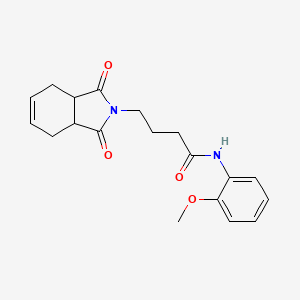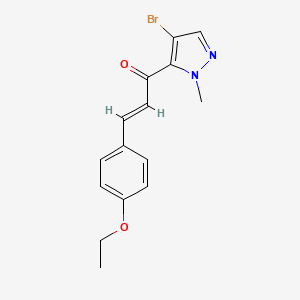![molecular formula C17H19N3O6 B5348402 6-[2-(4-sec-butoxy-3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5348402.png)
6-[2-(4-sec-butoxy-3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 6-[2-(4-sec-butoxy-3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione often involves complex reactions. For example, substituted pyrimidinediones can undergo ring closure in the presence of formic acid and orthophosphoric acid, leading to the formation of various cyclic structures (Lal & Gidwani, 1993). This demonstrates the versatility and complexity of reactions involved in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of pyrimidinediones is characterized by the presence of a pyrimidine ring and various substituents. For instance, a study on a related compound revealed a planar pyrimidine ring with specific angles between the planes of the pyrimidine ring and the bis(methoxycarbonyl)vinyl moiety (Low et al., 1994). This analysis is crucial in understanding the chemical behavior and properties of the compound.
Chemical Reactions and Properties
Pyrimidinediones participate in a variety of chemical reactions. For instance, the reaction of uracils with electron-deficient olefins results in cycloaddition reactions, yielding pyrido[2,3-d]pyrimidines and quinazolines, indicating the reactive nature of these compounds (Walsh & Wamhoff, 1989). These reactions highlight the potential for diverse chemical transformations in pyrimidinediones.
Physical Properties Analysis
The physical properties of pyrimidinediones, including their crystalline structure, are studied using techniques like X-ray diffraction. For example, a related pyrimidinedione derivative exhibited specific crystalline features and dimensions, indicating a flattened boat conformation of the pyrimidine ring (Savant et al., 2015). These properties are essential for understanding the compound's behavior in various environments.
Chemical Properties Analysis
The chemical properties of pyrimidinediones are influenced by their molecular structure. Studies have shown that these compounds can undergo a range of reactions, such as cycloaddition and Michael-type reactions, demonstrating their reactivity and potential for chemical modification (Walsh & Wamhoff, 1989).
Propriétés
IUPAC Name |
6-[(E)-2-(4-butan-2-yloxy-3-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-4-10(2)26-13-8-6-11(9-14(13)25-3)5-7-12-15(20(23)24)16(21)19-17(22)18-12/h5-10H,4H2,1-3H3,(H2,18,19,21,22)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRSRJLSXAEOLX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)


![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)

![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5348405.png)
![N-methyl-2-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5348413.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5348415.png)

![5-methyl-4-[(4-phenyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5348425.png)
